3-{spiro[3.3]heptan-1-yl}aniline hydrochloride
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Overview
Description
3-{spiro[3.3]heptan-1-yl}aniline hydrochloride is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic motif imparts unique chemical and physical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{spiro[3.3]heptan-1-yl}aniline hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction. This step may involve the use of aniline derivatives and suitable leaving groups to facilitate the substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives with different functional groups.
Substitution: The aniline group in the compound can participate in various substitution reactions, including electrophilic aromatic substitution. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitrating agents, sulfonating agents, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{spiro[3.3]heptan-1-yl}aniline hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of spirocyclic structures on biological activity. It can serve as a model compound for understanding the interactions between spirocyclic molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may impart desirable pharmacological properties, such as increased stability and bioavailability.
Industry: In the industrial sector, the compound may be used in the development of new materials with unique properties. Its spirocyclic structure can contribute to the mechanical and thermal stability of these materials.
Mechanism of Action
The mechanism of action of 3-{spiro[3.3]heptan-1-yl}aniline hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on target molecules, potentially leading to specific biological effects. The aniline group may also participate in hydrogen bonding and other interactions that contribute to the compound’s activity. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
3-{spiro[3.3]heptan-1-yl}aniline: The free base form of the compound, without the hydrochloride salt.
3-{spiro[3.3]heptan-1-yl}aniline derivatives: Compounds with similar spirocyclic structures but different substituents on the aniline group.
Uniqueness: 3-{spiro[3.3]heptan-1-yl}aniline hydrochloride is unique due to its specific combination of a spirocyclic core and an aniline group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, the hydrochloride salt form may offer improved solubility and stability, which can be advantageous in certain applications.
Properties
CAS No. |
2648956-17-4 |
---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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